molecular formula C12H13N3O3S2 B2647480 N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 853744-61-3

N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B2647480
CAS No.: 853744-61-3
M. Wt: 311.37
InChI Key: LPRWTBBZLSMILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, an acetamide group, and a prop-2-enylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Prop-2-enylsulfamoyl Group: The prop-2-enylsulfamoyl group can be introduced by reacting the benzothiazole derivative with prop-2-enylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the benzothiazole derivative using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cell lines.

    Medicine: The compound is being investigated for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate various cellular pathways, including apoptosis, cell cycle regulation, and inflammation. By affecting these pathways, it can exert its antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(prop-2-ynylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide: Similar structure but with a prop-2-ynyl group instead of a prop-2-enyl group.

    N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-enylsulfamoyl group enhances its reactivity and potential for forming various derivatives, while the benzothiazole ring provides a stable and versatile scaffold for further modifications.

Properties

IUPAC Name

N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-3-6-13-20(17,18)9-4-5-10-11(7-9)19-12(15-10)14-8(2)16/h3-5,7,13H,1,6H2,2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRWTBBZLSMILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.